2-(3-Methoxyphenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride
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Overview
Description
2-(3-Methoxyphenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a synthetic organic compound It is characterized by the presence of a methoxyphenoxy group, a thiazolylmethyl group, and a piperazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride typically involves multiple steps:
Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 3-methoxyphenol with an appropriate halogenated compound under basic conditions to form the methoxyphenoxy intermediate.
Thiazolylmethylation: The next step involves the introduction of the thiazolylmethyl group. This can be achieved by reacting the intermediate with a thiazole derivative under suitable conditions.
Piperazinylation: The final step involves the reaction of the intermediate with piperazine to form the desired product. The reaction is typically carried out in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are commonly employed.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxyphenoxy)-1-(4-methylpiperazin-1-yl)ethanone hydrochloride
- 2-(3-Methoxyphenoxy)-1-(4-(methylthiazol-2-yl)piperazin-1-yl)ethanone hydrochloride
Uniqueness
The unique combination of the methoxyphenoxy, thiazolylmethyl, and piperazinyl groups in 2-(3-Methoxyphenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride distinguishes it from similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound 2-(3-Methoxyphenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of the compound is C14H16N2O3S, and it features a unique combination of a methoxyphenyl group, a thiazole ring, and a piperazine moiety. These structural components are believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor and receptor modulator . The compound may exert its effects through:
- Enzyme Inhibition : Binding to active sites or allosteric sites on target enzymes, potentially altering their activity.
- Receptor Modulation : Interacting with specific receptors, which could influence signaling pathways associated with various diseases.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Properties : Studies have shown that compounds with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells and inducing apoptosis. This suggests that this compound may have potential as an anticancer agent .
- Anti-inflammatory Effects : The compound's structure suggests it may interact with inflammatory pathways, potentially reducing inflammation.
- Antimicrobial Activity : Preliminary studies indicate that thiazole-containing compounds often exhibit antimicrobial properties, which may extend to this compound as well .
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds, providing insights into the potential activity of this compound:
Table 1: Summary of Biological Activities
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Preparation of 3-Methoxyphenol : Methylation of phenol using dimethyl sulfate or methyl iodide.
- Formation of Thiazole Ring : Reacting 2-aminothiazole with formaldehyde and methyl mercaptan.
- Final Coupling Reaction : Combining the thiazole derivative with piperazine and the methoxyphenol to form the final product.
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S.ClH/c1-14-13-25-17(19-14)11-20-6-8-21(9-7-20)18(22)12-24-16-5-3-4-15(10-16)23-2;/h3-5,10,13H,6-9,11-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEKAVZZJYQZCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)COC3=CC=CC(=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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